2-Acetamido-N-(E-aminocarproyl)-2-deoxy-beta-D-glucopyranosylamine
Description
Properties
IUPAC Name |
N-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]-6-aminohexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O6/c1-8(19)16-11-13(22)12(21)9(7-18)23-14(11)17-10(20)5-3-2-4-6-15/h9,11-14,18,21-22H,2-7,15H2,1H3,(H,16,19)(H,17,20)/t9-,11-,12-,13-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLQMXQHRYQBRAG-DKTYCGPESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1NC(=O)CCCCCN)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1NC(=O)CCCCCN)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Glycosylation via Furanosyl Oxazoline Intermediate
A foundational approach for synthesizing β-D-glucopyranosides involves using a reactive furanosyl oxazoline intermediate. As described in , this method enables scalable production of unprotected β-glycosides under acidic conditions. For CNAG synthesis, the protocol can be adapted as follows:
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Oxazoline Formation :
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Coupling with ε-Aminocaproyl Alcohol :
Mechanistic Insight :
The reaction proceeds through a double inversion mechanism. Protonation of the oxazoline’s anomeric oxygen generates an oxazolinium ion, which undergoes nucleophilic attack by the alcohol. Ring opening forms the β-glycosidic bond, driven by the anomeric effect .
Direct Acylation of Glucosamine Derivatives
An alternative route involves acylating a pre-formed glucosamine core with ε-aminocaproic acid. This method, detailed in , employs acyl chlorides for efficient N-acylation:
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Preparation of Tetra-O-acetyl-β-D-glucopyranosylurea :
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Acylation with 6-Aminohexanoyl Chloride :
Key Parameters :
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Solvent : Chloroform ensures solubility of both reactants.
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Catalyst : ZnCl₂ enhances electrophilicity of the acyl chloride.
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Temperature : Reflux conditions (60–80°C) accelerate reaction kinetics .
Enzymatic Approaches and Recent Innovations
While enzymatic methods are less documented for CNAG, glycosynthases (engineered glycosidases) show promise for β-selective glycosylation. For example:
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Mutant β-glucosidases can catalyze transglycosylation using activated glycosyl donors like p-nitrophenyl β-D-glucopyranoside .
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Computational modeling predicts that substituting active-site residues (e.g., Glu → Ala) enhances stability toward the aminocaproyl moiety .
Analytical Validation and Quality Control
Critical characterization data for CNAG include:
Chemical Reactions Analysis
Types of Reactions
2-Acetamido-N-(E-aminocarproyl)-2-deoxy-beta-D-glucopyranosylamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
2-Acetamido-N-(E-aminocarproyl)-2-deoxy-beta-D-glucopyranosylamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Acetamido-N-(E-aminocarproyl)-2-deoxy-beta-D-glucopyranosylamine involves its role as a hexosaminidase enzyme. It catalyzes the cleavage of the terminal alpha-1,4 linkage between N-acetylglucosamine and D-glucose residues. This enzymatic activity is crucial for the degradation of glycoproteins and glycolipids, which are essential for various biological processes .
Comparison with Similar Compounds
Research Findings and Challenges
- Improved Synthesis: Optimized protocols for 2-acetamido-N-(E-aminocaproyl) derivatives achieve >80% yield by minimizing dimerization through low-temperature coupling .
- Antiviral Potential: N-acylated glucosamine derivatives exhibit activity against RNA viruses, though the ε-aminocaproyl variant remains untested .
- Degradation Issues: Hydrazinolysis of related N-acyl glucosamines can lead to decomposition, necessitating pH-controlled conditions .
Biological Activity
2-Acetamido-N-(E-aminocarproyl)-2-deoxy-beta-D-glucopyranosylamine, also known as a derivative of N-acetylglucosamine, is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, effects on cellular processes, and implications in various biological systems.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 335.31 g/mol. Its structure features an acetamido group and a deoxy sugar moiety, contributing to its biological activity.
Research indicates that 2-acetamido derivatives can influence several metabolic pathways:
- Glycosaminoglycan Synthesis : Studies have shown that various analogs of 2-acetamido-2-deoxy-D-glucose affect the incorporation of glucosamine into glycosaminoglycans (GAGs). For instance, certain acetylated analogs exhibit concentration-dependent inhibition of D-[3H]glucosamine incorporation into GAGs, suggesting competitive inhibition in metabolic pathways related to GAG synthesis .
- Protein Synthesis : The compound's analogs have been observed to inhibit total protein synthesis in cultured cells. This inhibition is mediated by mechanisms such as uridine trapping, which depletes UTP pools necessary for protein synthesis .
Biological Activity Overview
The biological activities associated with this compound can be summarized as follows:
Case Studies
- Hepatocyte Studies : In vitro studies using primary hepatocytes demonstrated that certain 2-acetamido analogs significantly reduced the incorporation rates of glucosamine and sulfate into cellular glycoconjugates without affecting total protein synthesis significantly. This suggests a targeted effect on specific metabolic pathways rather than a broad cytotoxic effect .
- Clinical Implications : The identification of this compound in urine has been linked to metabolic disorders such as aspartylglycosaminuria, where it serves as a biomarker for diagnosis and monitoring disease progression .
Q & A
Q. What are the optimized synthetic routes for 2-Acetamido-N-(E-aminocarproyl)-2-deoxy-beta-D-glucopyranosylamine, and how can by-products be minimized?
The synthesis of this compound often involves glycosylation reactions with protected glycosyl donors. For example, Bolton et al. (1966) demonstrated that 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranosylamine can yield bis-glycopyranosylamine by-products during preparation . To minimize these, reductive alkylation under controlled conditions (e.g., pH 7–8, inert atmosphere) and purification via column chromatography (silica gel, elution with CHCl₃:MeOH gradients) are recommended. Independent synthesis of bis-glycopyranosylamines using tert-butyldimethylsilyl-protected intermediates can also improve yields (up to 85%) .
Q. How can structural characterization of this compound be performed to confirm regiochemistry and stereochemistry?
Key techniques include:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm the β-D-glucopyranosyl configuration (e.g., anomeric proton at δ 4.5–5.0 ppm for β-linkages) .
- Mass spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., C₄₁H₅₀N₂O₁₂ has a theoretical m/z of 779.33) .
- X-ray crystallography : For crystalline derivatives like methyl 2-deoxy-2-N-phthalimido-3,4,6-tri-O-acetyl-beta-D-glucopyranoside (CAS 76101-13-8), crystallographic data can resolve ambiguities .
Advanced Research Questions
Q. How does this compound interact with glycosyltransferases, and what experimental designs are suitable for studying its enzymatic transformations?
The compound serves as a substrate for glycosyltransferases (e.g., β-1,4-galactosyltransferases) and glycosidases. To study interactions:
- Enzymatic assays : Use 4-nitrophenyl derivatives (e.g., 4-Nitrophenyl N-Acetyl-β-D-glucosaminide, CAS 3459-18-5) as chromogenic substrates. Hydrolysis rates can be quantified via UV-Vis at 405 nm .
- Inhibitor screening : Competitive inhibition assays with synthetic analogs (e.g., 4-deoxy-disaccharides) to probe active-site specificity .
- Isothermal titration calorimetry (ITC) : Measure binding affinities with recombinant enzymes (e.g., N-acetylglucosamine kinase) .
Q. How can researchers resolve contradictions in glycosylation efficiency reported across different N-protected derivatives?
Discrepancies arise from varying protecting groups (e.g., TFA, Troc, Phth) influencing steric and electronic effects. For example:
- Phthaloyl (Phth) groups reduce reactivity due to steric hindrance, yielding <30% glycosylation in diosgenin derivatives .
- Trifluoroacetyl (TFA) groups enhance solubility in polar solvents (e.g., acetonitrile), improving yields to >60% .
Methodological solutions: - Screen protecting groups using high-throughput robotic platforms.
- Employ computational docking (e.g., AutoDock Vina) to predict steric compatibility with enzyme active sites .
Q. What strategies enable the synthesis of stereoisomerically pure derivatives for structure-activity relationship (SAR) studies?
- Chiral auxiliaries : Use phthalimido or dimethylmaleimido groups to enforce α/β-selectivity during glycosylation .
- Enzymatic resolution : Lipases or esterases can hydrolyze racemic mixtures of acetylated precursors (e.g., 1,3,4,6-tetra-O-acetyl derivatives) .
- Asymmetric catalysis : Mn(salen) complexes for stereoselective amination of D-glucal derivatives (11:1 selectivity for gluco configuration) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
